N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One study focused on the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed significant potential as Type II photosensitizers in photodynamic therapy for cancer due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Structural Analysis
Another study involved the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which were characterized through various spectroscopic methods. The study highlighted the compounds' molecular structures and explored their nonlinear optical (NLO) properties, suggesting their potential in NLO applications (Almansour et al., 2016).
Antimicrobial Activities
Research on benzenesulfonamide derivatives also includes the development of compounds with antimicrobial activities. For example, new derivatives synthesized and characterized for their structural properties showed excellent to moderate activities against bacterial and fungal strains, highlighting the versatility of benzenesulfonamide scaffolds in medicinal chemistry (Sojitra et al., 2016).
Novel Syntheses and Potential Biological Activities
Further research has explored novel synthetic pathways to create complex molecules, including tetrahydrobenzo[b][1,4]oxazepine derivatives, through one-pot multicomponent reactions. These syntheses open up new possibilities for the development of molecules with potential biological activities (Shaabani et al., 2010).
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-4-12-22-17-11-10-15(13-18(17)26-14-20(2,3)19(22)23)21-27(24,25)16-8-6-5-7-9-16/h4-11,13,21H,1,12,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDMEGUIFJZTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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